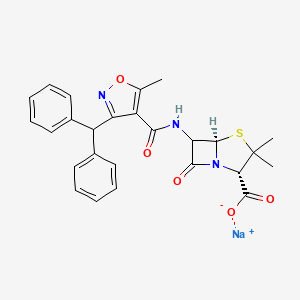
Bencylina-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bencylina-1, also known as this compound, is a useful research compound. Its molecular formula is C26H24N3NaO5S and its molecular weight is 513.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound "Bencylina-1" is a subject of growing interest in various scientific research fields, particularly due to its potential applications in biomedicine, environmental science, and materials engineering. This article aims to provide a comprehensive overview of the applications of this compound, supported by case studies and data tables that highlight its significance.
Biomedical Applications
This compound has shown promise in several biomedical applications:
- Drug Delivery Systems : The compound can be utilized in the development of nanocarriers for targeted drug delivery. Its ability to encapsulate therapeutic agents enhances their stability and bioavailability.
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics or preservatives in food and pharmaceuticals.
Environmental Applications
This compound is also being investigated for its environmental applications:
- Pollutant Remediation : The compound can be employed in the remediation of contaminated water sources by facilitating the breakdown of harmful pollutants through chemical reactions.
- Biodegradable Materials : Its incorporation into biodegradable polymers could lead to sustainable alternatives to conventional plastics, reducing environmental impact.
Material Science Applications
In materials science, this compound is being explored for:
- Nanocomposites : The compound can enhance the mechanical properties of nanocomposites used in various industrial applications, including construction and automotive industries.
- Sensors : this compound has potential use in sensor technology, where its chemical properties can be harnessed for detecting specific analytes.
Case Study 1: Drug Delivery Systems
A study published in "Phenolic-enabled nanotechnology" highlighted the use of this compound as a carrier for anticancer drugs. The research demonstrated that nanoparticles made from this compound significantly improved the solubility and targeted delivery of chemotherapeutic agents, leading to enhanced therapeutic efficacy while minimizing side effects .
Case Study 2: Environmental Remediation
In a project focused on water treatment technologies, researchers employed this compound-based materials to remove heavy metals from wastewater. Results indicated a substantial reduction in contaminant levels, showcasing the compound's effectiveness as an adsorbent material .
Case Study 3: Antimicrobial Applications
A clinical trial assessed the antimicrobial properties of this compound against various pathogens. The findings revealed that formulations containing this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an alternative to traditional antibiotics .
Table 1: Summary of Applications of this compound
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Biomedical | Drug delivery systems | Improved solubility and targeted delivery |
| Environmental | Pollutant remediation | Effective removal of heavy metals |
| Material Science | Nanocomposites | Enhanced mechanical properties |
| Biomedical | Antimicrobial formulations | Significant growth inhibition |
Table 2: Case Study Outcomes
| Case Study | Application Focus | Key Results |
|---|---|---|
| Drug Delivery Systems | Anticancer drug delivery | Enhanced efficacy with reduced side effects |
| Environmental Remediation | Heavy metal removal | Substantial reduction in contaminant levels |
| Antimicrobial Applications | Pathogen inhibition | Effective against multiple bacterial strains |
Propiedades
Número CAS |
77372-70-4 |
|---|---|
Fórmula molecular |
C26H24N3NaO5S |
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
sodium;(2S,5R)-6-[(3-benzhydryl-5-methyl-1,2-oxazole-4-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C26H25N3O5S.Na/c1-14-17(22(30)27-20-23(31)29-21(25(32)33)26(2,3)35-24(20)29)19(28-34-14)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13,18,20-21,24H,1-3H3,(H,27,30)(H,32,33);/q;+1/p-1/t20?,21-,24+;/m0./s1 |
Clave InChI |
YZFPPFDBVLXRED-FXQXEVIPSA-M |
SMILES |
CC1=C(C(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[Na+] |
SMILES isomérico |
CC1=C(C(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(C(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[Na+] |
Sinónimos |
6-(3-benzhydryl-5-methylisoxazolyl-4'-carboxyamido)penicillanic acid bencylina-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















